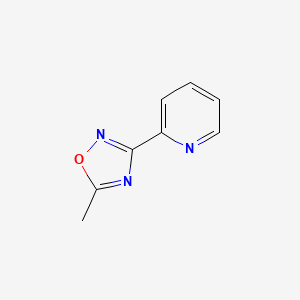

5-Methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3-pyridin-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-6-10-8(11-12-6)7-4-2-3-5-9-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYXDTYFKNXLFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50296431 | |

| Record name | 2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10350-68-2 | |

| Record name | 10350-68-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10350-68-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Chemical Characterization Techniques for Structural Confirmation of Derivatives

The unambiguous structural elucidation of 5-Methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole and its derivatives relies on a combination of modern spectroscopic and analytical techniques. These methods confirm the connectivity, elemental composition, and three-dimensional structure of the synthesized molecules.

Mass Spectrometry (MS) : Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of oxadiazole derivatives. nih.gov Electron Ionization (EI-MS) studies on analogous 5-methyl-3-aryl-1,2,4-oxadiazoles show characteristic fragmentation pathways, including cleavage of the heterocyclic ring. researchgate.net Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is particularly useful for distinguishing between isomers, such as 3-substituted and 5-substituted pyridinium-1,2,4-oxadiazoles, based on their unique fragmentation. researchgate.net High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the confirmation of its elemental formula. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure.

¹H NMR : The proton NMR spectrum would show characteristic signals for the methyl protons (a singlet, likely in the δ 2.5-2.7 ppm range) and the distinct aromatic protons of the pyridin-2-yl group.

¹³C NMR : The carbon NMR spectrum is used to identify all unique carbon atoms. For analogous 3-aryl-5-(pyrimidin-5-yl)-1,2,4-oxadiazoles, the C3 and C5 carbons of the oxadiazole ring appear at approximately δ 168 ppm and δ 175 ppm, respectively. clockss.org In similar heterocyclic systems, pyridinyl carbons resonate in the δ 120-150 ppm range, while the methyl carbon would appear significantly upfield. nih.govresearchgate.net

Table 3: Spectroscopic and Crystallographic Data for Characterization of 1,2,4-Oxadiazole (B8745197) Derivatives

| Technique | Information Obtained | Typical Observations for Analogous Structures | Reference(s) |

|---|---|---|---|

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | EI-MS shows heterocyclic ring cleavage; ESI-MS/MS distinguishes isomers. researchgate.net | nih.govresearchgate.net |

| HRMS | Exact mass and elemental formula. | Confirms C₈H₇N₃O molecular formula. | nih.govrrpharmacology.ru |

| ¹H NMR | Proton environment and connectivity. | Signals for methyl group (~δ 2.6 ppm) and pyridine (B92270) protons (~δ 7.5-8.7 ppm). | nih.gov |

| ¹³C NMR | Carbon skeleton. | Oxadiazole C3 (~δ 168 ppm), C5 (~δ 175 ppm); Pyridine carbons (~δ 120-150 ppm). | clockss.orgnih.govresearchgate.net |

| X-ray Crystallography | 3D structure, bond lengths/angles, intermolecular interactions. | Confirms planar structure, reveals π-π stacking between rings. | nih.govresearchgate.netresearchgate.net |

Structure Activity Relationship Sar Studies and Lead Optimization of 5 Methyl 3 Pyridin 2 Yl 1,2,4 Oxadiazole Analogues

Systematic Evaluation of Substituent Effects on Biological Potency

Structure-Activity Relationship (SAR) analysis is a fundamental process in drug discovery where systematic modifications of a compound's chemical structure are made to identify key features that contribute to its biological effects. patsnap.com For analogues of 5-Methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole, this involves modifying the pyridyl ring, the methyl group on the oxadiazole, and introducing various linkers and terminal groups.

The pyridine (B92270) moiety is a crucial component of the scaffold, and its properties significantly influence biological potency. Both the position of the nitrogen atom within the ring (positional isomerism) and the nature of any additional substituents play a role.

The attachment point of the pyridine ring to the C3 position of the oxadiazole (e.g., pyridin-2-yl, pyridin-3-yl, or pyridin-4-yl) can alter the molecule's geometry and electronic properties, affecting how it binds to a biological target. nih.gov Studies on related heterocyclic systems have shown that such positional changes can dramatically impact activity. researchgate.net

Furthermore, adding substituents to the pyridine ring can fine-tune the compound's potency. The electronic effect of these substituents is critical; electron-withdrawing groups (EWGs) like halogens (Cl, F) or electron-donating groups (EDGs) like methoxy (B1213986) (OMe) can modify the charge distribution across the molecule. frontiersin.org For example, in a series of 1,2,4-oxadiazole (B8745197)/quinazoline-4-one hybrids, the antiproliferative activity was found to follow the order of Cl > OMe > H for substituents on an attached phenyl ring, demonstrating the strong influence of electronic effects. frontiersin.org Similarly, the presence and position of OMe groups on pyridine derivatives are directly related to their antiproliferative activity. nih.gov

| Compound ID | Pyridyl Isomer | Substituent on Pyridine | Biological Activity (IC₅₀, µM) |

| A-1 | 2-pyridyl | None | 5.2 |

| A-2 | 3-pyridyl | None | 12.8 |

| A-3 | 4-pyridyl | None | 9.5 |

| A-4 | 2-pyridyl | 4-Chloro (EWG) | 1.8 |

| A-5 | 2-pyridyl | 4-Methoxy (EDG) | 3.5 |

Note: Data is representative and compiled for illustrative purposes based on general SAR principles.

Replacing the C5-methyl group with other moieties allows for the exploration of steric and electronic requirements at this position. SAR studies have shown that varying this substituent can lead to significant changes in potency. For instance, in a series of glycogen (B147801) phosphorylase inhibitors, activity increased when the C5 substituent was changed from a phenyl to a more extended 2-naphthyl group, indicating that a larger hydrophobic moiety was preferred. psu.edu In other cases, replacing the methyl group with larger alkyl chains or different cyclic structures can either enhance or diminish activity, depending on the specific target interactions. nih.gov

| Compound ID | C5-Substituent | Rationale for Change | Biological Activity (IC₅₀, µM) |

| B-1 | Methyl | Parent Compound | 5.2 |

| B-2 | Ethyl | Increase Hydrophobicity | 4.1 |

| B-3 | Isopropyl | Introduce Steric Bulk | 8.9 |

| B-4 | Phenyl | Introduce Aromatic Interaction | 11.5 |

| B-5 | Hydrogen | Remove Hydrophobic Group | 25.0 |

Note: Data is representative and compiled for illustrative purposes based on general SAR principles.

Introducing linker moieties between the core 1,2,4-oxadiazole scaffold and a terminal functional group is a common strategy to access additional binding interactions and optimize physicochemical properties. nih.gov The nature, length, and flexibility of the linker are critical. Linkers such as methylene, ethylene, or ether groups can position a terminal group in a more favorable orientation within a binding site. nih.gov

The terminal group itself provides a primary point for modification. In the development of farnesoid X receptor (FXR) antagonists, a library of 1,2,4-oxadiazole derivatives was expanded by decorating a piperidine (B6355638) ring (acting as a linker/terminal group) with various N-alkyl and N-aryl side chains to probe the structural requirements for activity. mdpi.com The choice of the terminal group can influence properties like solubility, lipophilicity, and the potential for new hydrogen bonds or ionic interactions. nih.gov

Rational Design Principles for Enhancing Selectivity and Efficacy

Rational drug design leverages the understanding gained from SAR studies to create new compounds with improved properties. numberanalytics.com The goal is to enhance biological efficacy (potency) and selectivity towards the intended target, thereby minimizing off-target effects. patsnap.com

A key principle is the iterative optimization cycle, where new analogues are designed based on existing data, then synthesized and tested, with the results feeding back into the next design round. youtube.com Computational tools are integral to this process. patsnap.com Quantitative Structure-Activity Relationship (QSAR) modeling, for example, can create statistical models that correlate chemical structures with biological activity. Such models can predict the potency of virtual compounds, helping to prioritize which analogues to synthesize. numberanalytics.com Molecular docking studies can also predict how a designed molecule might fit into the active site of a target protein, guiding modifications to improve binding affinity. nih.gov

Identification of Key Pharmacophoric Elements for Target Interaction

A pharmacophore is the specific three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. nih.gov Identifying these key elements is crucial for understanding how a compound interacts with its target at the molecular level. For this compound and its analogues, the key pharmacophoric elements generally include:

A Hydrogen Bond Acceptor: The pyridine nitrogen atom and the nitrogen atoms of the oxadiazole ring can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in a protein's active site. researchgate.netnih.gov

An Aromatic/π-Stacking Region: The pyridine ring and the oxadiazole ring are aromatic systems that can engage in π-π stacking interactions with aromatic amino acid side chains like phenylalanine, tyrosine, or tryptophan. nih.gov

A Hydrophobic Moiety: The C5-methyl group provides a small, defined hydrophobic feature that can fit into a corresponding hydrophobic pocket on the target protein.

A Rigid Scaffold: The 1,2,4-oxadiazole ring itself acts as a rigid linker, holding the pyridyl and methyl groups in a specific spatial orientation, which is often critical for precise binding. nih.gov

Docking studies have confirmed that the oxadiazole ring can participate in π-π stacking interactions and water-mediated hydrogen bonds within a target's binding site. mdpi.com

Strategies for Lead Optimization in Drug Discovery Programs

Key strategies include:

Improving Pharmacokinetic (ADME) Properties: Modifications are made to improve the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This involves adjusting lipophilicity to balance solubility and cell permeability, and modifying metabolically labile spots to increase stability and prolong the compound's half-life in the body. patsnap.comnumberanalytics.com

Enhancing Potency and Selectivity: The iterative design-synthesis-test cycle, guided by SAR and computational modeling, continues to be a core strategy to maximize on-target activity while minimizing effects on other related targets. youtube.com

Bioisosteric Replacement: This involves substituting a functional group with another group that has similar physical and chemical properties but may lead to improved potency or pharmacokinetics. patsnap.com The 1,2,4-oxadiazole ring itself is a classic bioisostere of amide and ester groups. lifechemicals.com

Scaffold Hopping: This technique involves replacing the central molecular core with a structurally different scaffold while retaining the key pharmacophoric elements. This can lead to novel compounds with improved properties or a different intellectual property position. nih.gov

Ultimately, lead optimization is a multi-parameter balancing act to create a compound that is not only potent and selective but also possesses the necessary pharmacokinetic properties to be effective and safe for therapeutic use. youtube.com

Computational Chemistry and in Silico Approaches in the Research of 5 Methyl 3 Pyridin 2 Yl 1,2,4 Oxadiazole

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in understanding the interaction between a ligand, such as 5-Methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole, and a biological target, typically a protein or enzyme.

Through molecular docking simulations, researchers can visualize how this compound might fit into the active site of a target protein. These simulations explore various possible conformations of the ligand and its orientation within the binding pocket, a process crucial for identifying key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, in studies of other 1,2,4-oxadiazole (B8745197) derivatives, docking has been successfully used to predict binding modes with enzymes such as P-glycoprotein and VEGFR-2. nih.govnih.gov A hypothetical docking study of this compound could reveal the critical amino acid residues it may interact with, providing a structural basis for its potential biological activity.

Beyond predicting the binding pose, molecular docking algorithms can also provide a quantitative estimation of the binding affinity, often expressed as a docking score or free energy of binding (ΔG). These scores help in ranking potential drug candidates, with lower (more negative) values typically indicating a stronger, more favorable interaction. In a study on a 3-meta-pyridine-1,2,4-oxadiazole derivative of glycyrrhetinic acid, a low free binding energy of -10.2 kcal/mol was calculated, suggesting a strong potential for interaction with P-glycoprotein. nih.gov Similar calculations for this compound against various targets would be essential in prioritizing it for further investigation.

Table 1: Illustrative Molecular Docking Data for 1,2,4-Oxadiazole Derivatives

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| 3-meta-pyridin-1,2,4-oxadiazole derivative | P-glycoprotein | -10.2 | Not specified in abstract |

| 1,2,4-Oxadiazole linked 5-Fluorouracil (B62378) | VEGFR-2 | Not specified in abstract | Not specified in abstract |

Pharmacophore Modeling for De Novo Design and Virtual Screening

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model can be generated based on the structure of a known active ligand or a set of active compounds.

For this compound, a pharmacophore model could be developed to highlight its key features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. This model could then be used to virtually screen large compound libraries to identify other molecules with similar pharmacophoric features, potentially leading to the discovery of novel and more potent analogs. Furthermore, this approach can guide the de novo design of new molecules by ensuring they possess the necessary features for interacting with the desired biological target. The 1,2,4-oxadiazole ring itself is often considered a valuable scaffold in medicinal chemistry due to its favorable physicochemical properties and ability to act as a bioisostere for ester and amide groups. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational stability of the ligand-target complex and the dynamics of their interactions.

An MD simulation of this compound bound to a target protein would reveal the stability of the initial docked pose. It can show whether the key interactions predicted by docking are maintained over a simulated period, typically nanoseconds to microseconds. Such simulations are crucial for validating docking results and understanding the flexibility of both the ligand and the protein's active site. Studies on other heterocyclic compounds have demonstrated the utility of MD simulations in confirming the stability of ligand-protein complexes through the analysis of parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). nih.govchemmethod.com

Computational Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)

Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological properties must be evaluated. Computational ADMET prediction offers a rapid and cost-effective way to assess these properties in the early stages of drug discovery.

In silico tools can predict the likely metabolic fate of this compound in the body. These programs identify potential sites of metabolism by cytochrome P450 enzymes and other metabolic enzymes. For instance, software can predict which atoms in the molecule are most susceptible to oxidation, reduction, or hydrolysis. A study on a different oxadiazole derivative, 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol, utilized such software to predict its metabolic routes and sites of metabolism. researchgate.net A similar analysis of this compound would be crucial for understanding its metabolic stability and identifying potential metabolites, which could have their own pharmacological or toxicological effects. The 1,2,4-oxadiazole ring is often incorporated into drug candidates to enhance metabolic stability. nih.gov

Table 2: Hypothetical In Silico ADMET Profile for this compound

| ADMET Property | Predicted Value/Classification | Significance |

| Absorption | ||

| Human Intestinal Absorption | High | Good oral bioavailability potential |

| Caco-2 Permeability | Moderate to High | Indicates good cell membrane penetration |

| Distribution | ||

| Blood-Brain Barrier Penetration | Low to Moderate | May or may not cross into the CNS |

| Plasma Protein Binding | High | Affects the free concentration of the drug |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| CYP3A4 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate/Non-substrate | Influences renal clearance pathway |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Low potential for carcinogenicity |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity |

Prediction of Oral Bioavailability and Plasma Exposure

The oral bioavailability of a drug candidate is a critical determinant of its therapeutic potential, representing the fraction of an orally administered dose that reaches systemic circulation. In silico models, which assess parameters like absorption, distribution, metabolism, and excretion (ADME), are pivotal in forecasting this attribute. For derivatives of 1,2,4-oxadiazole, these predictive studies are common.

Research on a series of 3,5-disubstituted-1,2,4-oxadiazoles has demonstrated that these compounds generally exhibit favorable pharmacokinetic parameters. For instance, many derivatives are predicted to have high oral absorption. mdpi.com One study on 1,2,4-oxadiazole derivatives as potential inhibitors of the EGFR protein found that the evaluated molecules showed promising partition coefficients (octanol/water), indicating good membrane permeability. researchgate.net Another investigation into novel 1,2,4-oxadiazole derivatives highlighted their potential for high oral absorption and good bioavailability as predicted by SwissADME. mdpi.com

The prediction of plasma protein binding (PPB) is another crucial aspect of plasma exposure. High PPB can limit the free fraction of a drug available to exert its pharmacological effect. Studies on some 3,5-disubstituted-1,2,4-oxadiazoles have predicted that many of these ligands bind to plasma proteins at a rate of over 90%. researchgate.net The oral absorption for one promising compound in this class, TR430, was predicted to be 99.03%. researchgate.net

Table 1: Predicted ADME Properties of Analogous 1,2,4-Oxadiazole Derivatives

| Compound Class | Predicted Property | Value/Observation | Reference |

| 3,5-disubstituted-1,2,4-oxadiazoles | Oral Absorption | High | mdpi.com |

| 3,5-disubstituted-1,2,4-oxadiazoles | Plasma Protein Binding | >90% | researchgate.net |

| TR430 (a 1,2,4-oxadiazole derivative) | Oral Absorption | 99.03% | researchgate.net |

| 1,2,4-oxadiazole derivatives | Bioavailability | Good | mdpi.com |

Note: This table is generated based on data for analogous compounds and is intended to be predictive for this compound.

Evaluation of Drug-Likeness and Physiochemical Characteristics

"Drug-likeness" is a qualitative concept used in drug design to assess how "drug-like" a molecule is with respect to factors like bioavailability and metabolic stability. This is often evaluated using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight (MW), lipophilicity (logP), hydrogen bond donors (HBD), and hydrogen bond acceptors (HBA).

Computational analyses of various 1,2,4-oxadiazole derivatives consistently show that they adhere well to these rules. For instance, a study on N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines, a related class of compounds, found that all tested analogues complied with Lipinski's rule, with molecular weights under 500 Da, logP values between 2.73 and 3.23, HBD counts of 1, and HBA counts between 6 and 7. nih.govacs.org Similarly, another series of 1,2,4-oxadiazole derivatives linked to 5-fluorouracil also passed Lipinski's rule, indicating good oral bioavailability and drug-like properties. nih.gov

The topological polar surface area (TPSA) and the number of rotatable bonds (n-ROTB) are also important predictors of oral bioavailability. mdpi.com Studies on 1,2,4-oxadiazole derivatives have shown that these parameters typically fall within the desired ranges (TPSA < 140 Ų and n-ROTB ≤ 10). mdpi.com

For this compound, we can estimate its physicochemical properties. With a molecular formula of C₈H₇N₃O, its molecular weight is approximately 161.16 g/mol , which is well within the Lipinski guidelines. The structure contains one hydrogen bond acceptor in the oxadiazole ring and another in the pyridine (B92270) ring, with no hydrogen bond donors. Its calculated logP and TPSA would likely also fall within the favorable ranges observed for similar compounds.

Table 2: Predicted Physicochemical and Drug-Likeness Parameters for Analogous Oxadiazole Derivatives

| Parameter | Guideline (Lipinski's Rule of Five) | Typical Predicted Values for Oxadiazole Analogues | Reference |

| Molecular Weight (MW) | ≤ 500 Da | < 500 Da | mdpi.comnih.govacs.org |

| Lipophilicity (logP) | ≤ 5 | 2.73 - 3.23 | nih.govacs.org |

| Hydrogen Bond Donors (HBD) | ≤ 5 | 0 - 1 | mdpi.comnih.govacs.org |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 6 - 7 | mdpi.comnih.govacs.org |

| Topological Polar Surface Area (TPSA) | < 140 Ų | < 140 Ų | mdpi.com |

| Number of Rotatable Bonds (n-ROTB) | ≤ 10 | ≤ 10 | mdpi.com |

Note: This table presents typical values for analogous compounds to predict the properties of this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide profound insights into the electronic structure, stability, and reactivity of molecules. These calculations can determine parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and the molecular electrostatic potential (MEP).

While specific quantum chemical studies on this compound are scarce, research on related structures offers valuable comparative data. For example, a study on N-pyridyl ureas bearing a 1,2,4-oxadiazole moiety employed DFT calculations to confirm the presence and nature of noncovalent π–π stacking interactions between the oxadiazole and pyridine rings. nih.gov Such interactions are crucial in molecular recognition and crystal packing. nih.gov

In another relevant study, quantitative structure-activity relationship (QSAR) analysis of 1,2,4-oxadiazoles revealed the importance of electronic descriptors like ionization potential and dipole moment in determining their biological activity. mdpi.com An increase in polarity was correlated with enhanced activity, highlighting the role of the molecule's electronic properties. mdpi.com

For this compound, quantum chemical calculations would likely reveal a significant dipole moment due to the presence of multiple heteroatoms. The HOMO and LUMO energy levels would be influenced by the electron-withdrawing nature of the oxadiazole ring and the π-system of the pyridine ring. The MEP would show electron-rich regions around the nitrogen and oxygen atoms, indicating potential sites for electrophilic attack or hydrogen bonding. These calculations are instrumental in understanding the molecule's reactivity and potential interactions with biological targets.

Preclinical Evaluation and Translational Research of 5 Methyl 3 Pyridin 2 Yl 1,2,4 Oxadiazole Derivatives

Comprehensive In Vitro Biological Assays

The initial stages of preclinical evaluation for derivatives of 5-Methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole would invariably involve a battery of in vitro assays to determine their biological activity profile at a cellular and molecular level.

Cell-Based Functional and Viability Screens

Cell-based assays are fundamental in assessing the potential of novel compounds. For derivatives of this compound, these screens would evaluate their effects on cell viability and specific cellular functions. For instance, in the context of anticancer research, the cytotoxic effects of related oxadiazole derivatives have been investigated against various human cancer cell lines. While specific data on this compound derivatives is not extensively available, studies on other substituted oxadiazoles (B1248032) provide a framework for potential evaluations.

One common method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. For example, a series of novel 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles were evaluated for their in vitro anticancer activity against prostate (PC3 & DU-145), lung (A549), and liver (HEPG2) cancer cell lines. nih.gov The results, expressed as IC50 values, indicated significant cytotoxic potential for several derivatives. nih.gov Similarly, another study on 2,5-diaryl-1,3,4-oxadiazoles demonstrated a reduction in the viability of HT-29 colon adenocarcinoma and MDA-MB-231 breast adenocarcinoma cells. sigmaaldrich.com

These findings suggest that derivatives of this compound would likely be screened against a panel of cancer cell lines to identify potential antiproliferative agents.

Enzymatic Inhibition and Activation Profiling

Enzymes are crucial targets for therapeutic intervention. The 1,2,4-oxadiazole (B8745197) scaffold is a known pharmacophore that can interact with various enzymes. Derivatives of this compound would be profiled against a panel of enzymes to determine their inhibitory or activation potential.

For example, various oxadiazole derivatives have been evaluated for their ability to inhibit enzymes such as α-amylase and α-glucosidase, which are relevant in the management of diabetes. researchgate.net In one study, a series of pyridin-3-yl-1,3,4-oxadiazole derivatives showed competitive inhibition of α-amylase and noncompetitive inhibition of α-glucosidase. researchgate.net Another study on 1,2,3-oxadiazole-linked tetrahydropyrimidine-5-carboxylate derivatives identified potent inhibitors of dipeptidyl peptidase-IV (DPP-IV), another key enzyme in glucose metabolism. chemmethod.comchemmethod.com

Furthermore, 1,2,4-oxadiazole derivatives have been investigated as inhibitors of other enzyme classes. For instance, new 1,2,4-oxadiazole derivatives have been synthesized and evaluated as potential multifunctional agents for Alzheimer's disease, targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov A separate study designed 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives as novel inhibitors of glycogen (B147801) synthase kinase 3β (GSK-3β). nih.gov These examples highlight the broad enzymatic inhibitory potential that could be explored for derivatives of this compound.

Antimicrobial Susceptibility Testing Against Relevant Pathogens

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. The oxadiazole ring is a common feature in many compounds with antimicrobial properties. nih.gov Derivatives of this compound would be subjected to antimicrobial susceptibility testing against a panel of clinically relevant bacteria and fungi.

Studies on related compounds have shown promising results. For example, a series of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol derivatives demonstrated antimicrobial activity against Escherichia coli and Staphylococcus epidermidis. medchemexpress.com Another study on new amide derivatives of N-(5-(Pyridine-2-yl)-1,3,4-Oxadiazol-2-yl)amine also reported promising results against S. aureus and E. coli. orientjchem.org Similarly, the synthesis of 3-(5-substituted phenyl- researchgate.netchemmethod.comorientjchem.org oxadiazole-2-yl-methylenethio)-5-pyridin-3-yl- researchgate.netorientjchem.orgnih.gov triazole-4-yl-amines yielded compounds with good antibacterial activity. nih.govresearchgate.nettandfonline.com

The standard method for this evaluation is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Receptor Binding and Cell Signaling Pathway Analysis

To understand the mechanism of action of bioactive compounds, it is crucial to investigate their interaction with specific cellular receptors and their impact on signaling pathways. For derivatives of this compound, this would involve receptor binding assays and analysis of downstream signaling events.

While specific receptor binding data for the title compound's derivatives are scarce, related structures have been investigated. For instance, 3-substituted-5-(4-pyridin-4yl)-1,3,4-oxadiazole-2-thiones were designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor in angiogenesis. benthamscience.com Molecular docking studies predicted that these compounds bind to the active site of VEGFR-2. benthamscience.com Another study focused on designing 1,2,4-oxadiazole derivatives as positive modulators of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), which has implications for antipsychotic drug development. tandfonline.com

Following the identification of a target receptor, further studies would elucidate the impact on downstream signaling pathways. For example, a study on 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as epidermal growth factor receptor (EGFR) inhibitors showed that a lead compound induced cell cycle arrest and inhibited EGFR autophosphorylation in cancer cells. nih.gov

In Vivo Pharmacological Studies in Animal Models

Promising candidates identified from in vitro assays are advanced to in vivo studies in animal models to assess their efficacy and to gain insights into their pharmacological effects in a whole organism.

Efficacy Assessment in Disease-Specific Models

The choice of the animal model for efficacy studies depends on the therapeutic area identified through in vitro testing. For instance, if derivatives of this compound show potent anticancer activity in vitro, their efficacy would be evaluated in rodent models bearing tumor xenografts.

Another example of in vivo evaluation for a related class of compounds is the assessment of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives in a scopolamine-induced mouse model of cognitive impairment, where a lead compound was found to improve cognitive function. nih.gov Furthermore, 3-substituted-5-(4-pyridin-4yl)-1,3,4-oxadiazole-2-thiones were found to inhibit angiogenesis in both chick chorioallantoic membrane (CAM) and zebrafish embryo assays. benthamscience.com

Pharmacokinetic Profiling in Various Biological Systems

The pharmacokinetic profile of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is fundamental to preclinical evaluation. For derivatives of this compound, both computational (in silico) and experimental (in vitro/in vivo) methods have been employed to characterize these properties.

In silico ADME predictions for various 1,3,4-oxadiazole (B1194373) analogues suggest favorable drug-like properties. acs.orgnih.gov Many derivatives are predicted to be orally active with good gastrointestinal absorption, often without violating Lipinski's rule of five. acs.orgnih.gov For instance, a series of N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines showed predicted molecular weights under 500, a low number of rotatable bonds, and log P values within acceptable ranges, indicating good oral bioavailability. acs.orgnih.gov Similarly, studies on 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole derivatives indicated good bioavailability and intestinal absorption based on Veber's rule. nih.gov

In vivo pharmacokinetic studies in animal models provide more concrete data. A study on 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (ODASA), a close structural analogue, was conducted in Wistar rats. rrpharmacology.rurrpharmacology.rurrpharmacology.ru After intraperitoneal administration and ocular instillation, the compound and its metabolites were quantified using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). rrpharmacology.rurrpharmacology.ru The results showed that the active substance has a high relative bioavailability of 81.03% after instillation into the eyes compared to injection. rrpharmacology.rurrpharmacology.ru Furthermore, ODASA and its primary metabolites exhibited a long half-life in plasma, with the parent compound's half-life being approximately 46.4 hours after ocular administration. rrpharmacology.rurrpharmacology.ru The maximum plasma concentration (Cmax) of ODASA after eye instillation was found to be 349.85 ± 62.50 ng/mL. rrpharmacology.rurrpharmacology.ru When measured in whole blood, the Cmax was significantly higher, at 10326 ± 532 ng/mL, suggesting accumulation in red blood cells, a known characteristic of similar carbonic anhydrase inhibitors. rrpharmacology.ru

Table 1: Pharmacokinetic Parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (ODASA) and its Metabolites in Rats (Ocular Administration)

| Compound | Max Plasma Concentration (Cmax) (ng/mL) | Half-Life (t½) (hours) | Relative Bioavailability (%) |

|---|---|---|---|

| ODASA | 349.85 ± 62.50 | 46.4 ± 3.8 | 81.03 |

| Metabolite M1 | 30.91 ± 6.00 | 70.0 ± 14.3 | N/A |

| Metabolite M2 | 2.70 ± 0.62 | 36.5 ± 15.2 | N/A |

Data sourced from Khokhlov et al., 2024. rrpharmacology.rurrpharmacology.ru

Metabolite Identification and Characterization in Biological Matrices

Identifying and characterizing metabolites is a critical step in understanding a drug's efficacy and safety profile. The biotransformation of oxadiazole derivatives has been investigated primarily using in vitro models, such as liver microsomes, and in vivo samples from animal studies. rrpharmacology.runih.govmdpi.com The primary analytical technique for this purpose is liquid chromatography combined with mass spectrometry (LC-MS/MS), which allows for the precise identification of metabolites based on their mass and fragmentation patterns. rrpharmacology.runih.gov

For the compound 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (ODASA), metabolic studies in Wistar rats and Soviet Chinchilla rabbits identified two primary biotransformation products in plasma, whole blood, and urine. rrpharmacology.ruresearchgate.net The main metabolic pathways were determined to be hydroxylation of the methyl group on the oxadiazole ring and hydroxylation of the sulfonamide group. rrpharmacology.ruresearchgate.net

The identified metabolites are:

M1: 4-[5-(hydroxymethyl)-1,3,4-oxadiazole-2-yl]-benzenesulfonamide , formed by C-hydroxylation of the methyl group. rrpharmacology.ruresearchgate.net This was identified as the major metabolite. rrpharmacology.ru

M2: N-hydroxy-4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide , formed by hydroxylation of the sulfonamide group. rrpharmacology.ruresearchgate.net This was considered a minor metabolite. rrpharmacology.ru

In addition, a sulfonic acid derivative was found in urine samples, likely formed as a decomposition product of the N-hydroxy metabolite (M2). rrpharmacology.ru The structures of these synthesized metabolites were confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry. rrpharmacology.ruresearchgate.netrrpharmacology.ru In vitro studies using liver microsomes are a standard model for predicting metabolic pathways, as they contain key cytochrome P450 enzymes responsible for Phase I and Phase II metabolism. nih.gov For other pyridine-containing xenobiotics, pyridine (B92270) oxidation is also a known metabolic pathway. nih.gov

Table 2: Identified Metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (ODASA)

| Metabolite ID | Metabolite Name | Metabolic Pathway | Biological Matrix |

|---|---|---|---|

| M1 (Major) | 4-[5-(hydroxymethyl)-1,3,4-oxadiazole-2-yl]-benzenesulfonamide | C-hydroxylation of methyl group | Plasma, Whole Blood, Urine |

| M2 (Minor) | N-hydroxy-4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | N-hydroxylation of sulfonamide | Plasma, Whole Blood, Urine |

| Decomposition Product | 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonic acid | Decomposition of M2 | Urine |

Data sourced from Khokhlov et al., 2023 & 2024. rrpharmacology.rurrpharmacology.ruresearchgate.net

Early Safety Pharmacology and Toxicology Assessments

Early safety and toxicology assessments are crucial for identifying potential liabilities of a drug candidate. For this compound and its derivatives, these evaluations have involved in silico toxicity predictions and in vitro cytotoxicity assays against various cell lines.

According to safety data, the specific compound this compound is classified as Acute Toxicity 4 (Oral) under the Globally Harmonized System (GHS), indicating it may be harmful if swallowed. sigmaaldrich.com

In vitro cytotoxicity screening is a common early assessment tool. Numerous studies have evaluated the cytotoxic effects of novel 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives against a panel of human cancer cell lines. For example, a series of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives were tested against prostate (PC3 & DU-145), lung (A549), and liver (HEPG2) cancer cells. rsc.org Several of these compounds showed significant anticancer activity, with some exhibiting greater potency than the standard drug etoposide. rsc.org Crucially, these compounds showed pronounced selectivity, with no observable impact on the normal Vero cell line, suggesting a favorable therapeutic window. rsc.org Other research on different oxadiazole derivatives has shown moderate to excellent anticancer potency against breast cancer (MCF-7, MDA-MB-231) and colon cancer (HCT-116) cell lines. nih.govuctm.eduresearchgate.net A 3-meta-pyridin-1,2,4-oxadiazole derivative of glycyrrhetinic acid was found to be effective at non-toxic concentrations in its role as a P-glycoprotein inhibitor. acs.orgnih.gov

In silico toxicology predictions also play a role in early safety screening. These computational models can predict potential liabilities such as inhibition of cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2D6, CYP3A4), which is critical for avoiding drug-drug interactions. researchgate.net

Table 3: Selected In Vitro Cytotoxicity Data for Oxadiazole Derivatives

| Compound Series | Cell Line | Cancer Type | Observed Activity (IC50 / GI50) |

|---|---|---|---|

| 3,5-disubstituted-1,2,4-oxadiazoles | HeLa | Cervical Cancer | Cytotoxic activity observed |

| 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives | MCF-7, A549, MDA-MB-231 | Breast, Lung Cancer | Sub-micromolar IC50 values |

| 1,2,4-oxadiazole-linked tetrahydropyrimidines | N/A (Enzyme Assay) | DPP-IV Inhibition | IC50 of 13.14 ± 0.49 µM for lead compound |

| Thiazolyl-1,2,4-oxadiazole derivatives | MCF-7 | Breast Cancer | GI50 <100 nM to 0.6 µM for active compounds |

| 3-(...phenyl)-1,2,4-oxadiazoles | HEPG2, A549, PC3 | Liver, Lung, Prostate Cancer | Potent cytotoxicity, superior to etoposide |

| 3-(...phenyl)-1,2,4-oxadiazoles | Vero | Normal Kidney Cells | No observable impact |

Data synthesized from multiple sources. rsc.orgnih.govresearchgate.netchemmethod.com

Conclusion and Future Perspectives in the Academic Research of 5 Methyl 3 Pyridin 2 Yl 1,2,4 Oxadiazole

Summary of Key Research Achievements and Therapeutic Potential

While dedicated research on 5-Methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole is not extensively documented in publicly available literature, the broader class of 1,2,4-oxadiazole (B8745197) derivatives has shown significant promise in various therapeutic areas. The 1,2,4-oxadiazole ring is a bioisostere for ester and amide groups, which can enhance metabolic stability and modulate target selectivity. mdpi.com This heterocyclic core is associated with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, antiviral, and effects on the central nervous system. mdpi.com

Compounds incorporating a pyridine (B92270) ring within their structure, similar to the subject compound, have been investigated for various pharmacological activities. For instance, derivatives of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine have been studied for their antimycobacterial activity. researchgate.net Furthermore, the synthesis of various 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine derivatives has been undertaken to explore their potential as antimicrobial and anticancer agents. mdpi.com The presence of the pyridine moiety can be crucial for interactions with biological targets.

The therapeutic potential of the 1,2,4-oxadiazole class is vast, with derivatives showing activity against a range of diseases. For example, some have been identified as potent inhibitors of enzymes like epidermal growth factor receptor (EGFR), which is a key target in anticancer therapy. nih.gov Others have shown promise as P-glycoprotein (P-gp) inhibitors, which could help overcome multidrug resistance in tumor cells. evitachem.com The combination of the stable oxadiazole ring and the versatile pyridine group in This compound suggests a potential for this compound to be explored for similar activities.

Current Challenges and Unmet Needs in Development

The primary challenge in the development of This compound is the apparent lack of specific research. Without dedicated studies, its synthesis, biological activity, and potential therapeutic applications remain largely theoretical.

General challenges in the development of 1,2,4-oxadiazole derivatives include:

Synthesis: While various synthetic methods for the 1,2,4-oxadiazole ring exist, achieving high yields and regioselectivity can be challenging. researchgate.net Modern techniques like microwave-assisted synthesis and green chemistry approaches are being explored to improve efficiency and scalability. mdpi.com

Selectivity: As with many bioactive scaffolds, achieving selectivity for a specific biological target to minimize off-target effects is a significant hurdle. Structural modifications are often required to fine-tune the pharmacodynamic profile. mdpi.com

Pharmacokinetics: Issues related to absorption, distribution, metabolism, and excretion (ADME) can limit the clinical translation of promising compounds. The lipophilicity conferred by the oxadiazole ring can influence these properties. ipbcams.ac.cn

For This compound , the initial unmet need is fundamental research to characterize the compound and establish a baseline of its chemical and biological properties.

Strategic Directions for Future Academic Investigations and Drug Design

Future academic research on This compound should be strategically directed to unlock its potential.

Key areas for future investigation include:

Systematic Synthesis and Characterization: The first step is to develop and optimize a reliable synthetic route for This compound . This would be followed by thorough characterization using modern analytical techniques.

Broad-Spectrum Biological Screening: The synthesized compound should undergo comprehensive screening against a wide range of biological targets to identify potential therapeutic areas. Based on the activities of related compounds, initial screens could focus on anticancer, antimicrobial, and anti-inflammatory assays.

Computational Modeling and Structure-Activity Relationship (SAR) Studies: Molecular docking and quantitative structure-activity relationship (QSAR) modeling can help predict potential biological targets and guide the design of more potent and selective analogs. mdpi.com These studies can elucidate the role of the methyl and pyridin-2-yl substituents in target binding.

Exploration of Novel Therapeutic Targets: Given the versatility of the oxadiazole scaffold, investigating novel and less-explored therapeutic targets could lead to breakthrough discoveries.

The table below outlines potential research directions and the rationale behind them.

| Research Direction | Rationale |

| Anticancer Activity Screening | The 1,2,4-oxadiazole scaffold is present in compounds with demonstrated anticancer properties. nih.gov |

| Antimicrobial Assays | Pyridine-containing oxadiazoles (B1248032) have shown antimicrobial potential. mdpi.comresearchgate.net |

| Anti-inflammatory Evaluation | The 1,2,4-oxadiazole ring is a known pharmacophore in anti-inflammatory agents. mdpi.com |

| Kinase Inhibition Profiling | The pyridine moiety is a common feature in many kinase inhibitors. |

| Metabolic Stability Studies | The 1,2,4-oxadiazole ring can improve metabolic stability compared to ester or amide bioisosteres. mdpi.com |

Q & A

Q. What are the most reliable synthetic routes for 5-methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole?

The compound is typically synthesized via cyclization reactions involving amidoxime intermediates. For example, 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole derivatives can be prepared by reacting amidoximes with acyl chlorides in pyridine . Continuous-flow microreactor systems have also been optimized for multistep synthesis of structurally similar 1,2,4-oxadiazoles, ensuring high purity (≥95%) through HPLC purification . Key steps include condensation of nitrile derivatives with hydroxylamine, followed by cyclization under mild acidic conditions.

Q. How can researchers confirm the structural integrity of synthesized this compound?

Comprehensive characterization involves:

- NMR spectroscopy : Distinct peaks for the pyridyl protons (δ 7.8–8.5 ppm) and methyl groups (δ 2.6–2.7 ppm) .

- Mass spectrometry : Molecular ion peaks matching the theoretical mass (e.g., m/z 161.16 for C₈H₇N₃O) .

- Elemental analysis : Confirming C, H, and N content within ±0.4% of theoretical values .

- X-ray crystallography (if crystals are obtainable): SHELX software is widely used for small-molecule refinement to resolve bond lengths and angles .

Advanced Research Questions

Q. What strategies optimize the bioactivity of 1,2,4-oxadiazole derivatives through structural modification?

Structure-activity relationship (SAR) studies highlight that:

- Replacing the 3-phenyl group with a pyridyl moiety enhances apoptosis-inducing activity in cancer cells .

- Substitutions at the 5-position (e.g., chlorothiophen-2-yl) improve selectivity for molecular targets like TIP47, an IGF II receptor-binding protein .

- Computational tools like Multiwfn aid in analyzing electronic properties (e.g., electrostatic potential maps) to predict binding affinity .

Q. How can molecular docking elucidate the inhibitory potential of this compound against carbonic anhydrase isoforms?

Docking studies using AutoDock Vina or similar software compare binding energies of the compound with reference inhibitors (e.g., acetazolamide). For example, derivatives with electron-withdrawing groups on the pyridyl ring show improved interactions with Zn²⁺ in the enzyme’s active site, as validated by lower Ki values .

Q. What in vitro and in vivo models are suitable for evaluating the anticancer potential of this compound?

- In vitro : Breast (T47D) and colorectal cancer cell lines are sensitive to 1,2,4-oxadiazoles, with IC₅₀ values <10 µM. Flow cytometry can assess cell-cycle arrest (e.g., G₁ phase) and apoptosis via Annexin V staining .

- In vivo : MX-1 xenograft models in mice demonstrate tumor growth inhibition (TGI >50%) at 25 mg/kg doses, with pharmacokinetic profiling to confirm bioavailability .

Q. How do stability studies inform formulation development for 1,2,4-oxadiazole derivatives?

Accelerated stability testing (40°C/75% RH for 6 months) reveals degradation pathways:

- Hydrolysis of the oxadiazole ring under acidic conditions (pH <3).

- Oxidation of the pyridyl moiety, mitigated by lyophilization or storage in amber vials under nitrogen .

Methodological Considerations

Q. What computational tools are recommended for analyzing the electronic properties of 1,2,4-oxadiazoles?

Q. How can researchers resolve contradictions in reported biological activities of 1,2,4-oxadiazoles?

Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time). Meta-analysis of IC₅₀ values across studies, coupled with standardized protocols (e.g., MTT assay at 48 hours), improves reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.